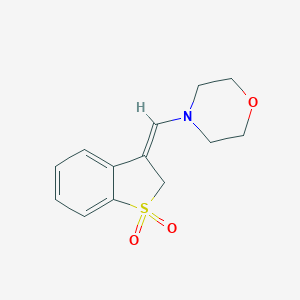

Morpholine, S,S-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholine, S,S-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The morpholine group attached to the benzothiophene core imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, S,S-dioxide typically involves the condensation of a benzothiophene derivative with morpholine under specific reaction conditions. One common method involves the reaction of 3-formylbenzothiophene 1,1-dioxide with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Oxidation of Thiomorpholine Derivatives

-

Reaction : Thiomorpholine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form S,S-dioxide derivatives .

-

Conditions :

Reactivity in Drug Design

The sulfone groups enhance electrophilicity and stability, making thiomorpholine S,S-dioxide valuable in pharmaceuticals:

Electrophilic Reactivity

-

Nucleophilic Substitution : Sulfone groups activate adjacent carbons for SN2 reactions.

-

Cycloaddition : Participates in [3+2] cycloadditions with nitroolefins, forming dihydrooxazine intermediates (Figure 2, ).

Catalytic and Solvent Effects

-

Organocatalysis : Thiomorpholine S,S-dioxide derivatives act as chiral auxiliaries in asymmetric syntheses .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

-

Hydrolytic Resistance : Stable in aqueous acidic/basic conditions (pH 2–12) at 25°C for 48 hours .

Comparative Reactivity

| Property | Morpholine | Thiomorpholine S,S-dioxide |

|---|---|---|

| Basicity (pKₐ) | 5.64 | ~3.2 (estimated) |

| Electron Density | High (amine + ether) | Low (sulfone withdrawal) |

| Solubility | Miscible in H₂O | Moderate in polar solvents |

Industrial and Environmental Considerations

Aplicaciones Científicas De Investigación

Key Properties

- Chemical Formula : C4H9NO2S

- Molecular Weight : 117.18 g/mol

- Appearance : Colorless liquid with a faint odor

Industrial Applications

Morpholine, S,S-dioxide has diverse industrial applications due to its solvent properties and reactivity.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Solvent | Utilized in organic synthesis as a solvent for various reactions. |

| Corrosion Inhibitor | Used in steam systems to prevent corrosion by adjusting pH levels. |

| Rubber Additive | Acts as a processing aid in rubber manufacturing. |

| Optical Brighteners | Serves as a key component in the production of optical brightening agents. |

| Agricultural Chemicals | Employed in the formulation of fungicides and herbicides. |

This compound is particularly valued in industries requiring effective solvents that can dissolve a wide range of organic materials, including resins and dyes .

Pharmaceutical Applications

In medicinal chemistry, morpholine derivatives have gained attention for their role as bioactive compounds.

Table 2: Pharmaceutical Applications of Morpholine Derivatives

Morpholine derivatives are integral to drug discovery, particularly in the development of compounds targeting the central nervous system (CNS). Their unique structural features allow them to enhance drug potency and optimize pharmacokinetic properties .

Case Study: CNS Drug Development

A notable example is the use of morpholine in developing CNS-active compounds. The presence of nitrogen and oxygen atoms in the morpholine ring facilitates interactions with biological targets, improving blood-brain barrier permeability. This has led to the successful design of drugs for treating conditions such as depression and anxiety .

Research indicates that morpholine derivatives exhibit various biological activities, including:

- Antibacterial Activity : Morpholine compounds have shown effectiveness against multiple bacterial strains.

- Anticancer Properties : Certain derivatives demonstrate selective cytotoxicity towards cancer cells.

- Anti-inflammatory Effects : Morpholines have been explored for their potential to reduce inflammation .

Table 3: Biological Activities of Morpholine Derivatives

| Activity | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces cytokine production in inflammatory models. |

Mecanismo De Acción

The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a morpholine group and similar structural features.

2,4,6-Tri-substituted-1,3,5-triazines: Compounds with heterocyclic structures and diverse biological activities.

Uniqueness

Morpholine, S,S-dioxide is unique due to its specific combination of a benzothiophene core and a morpholine group. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Propiedades

Número CAS |

16958-11-5 |

|---|---|

Fórmula molecular |

C13H15NO3S |

Peso molecular |

265.33 g/mol |

Nombre IUPAC |

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |

Clave InChI |

MMOKULXFFZJXIR-PKNBQFBNSA-N |

SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

SMILES isomérico |

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |

SMILES canónico |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Sinónimos |

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.